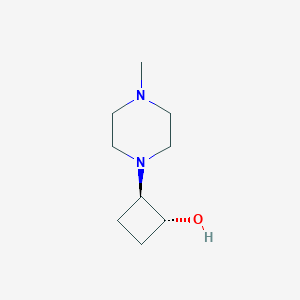

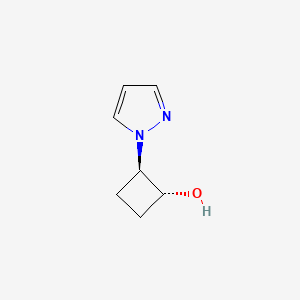

![molecular formula C12H12BrNO B1485585 (3S,4R)-4-[2-(4-ブロモフェニル)エチニル]ピロリジン-3-オール CAS No. 2165484-96-6](/img/structure/B1485585.png)

(3S,4R)-4-[2-(4-ブロモフェニル)エチニル]ピロリジン-3-オール

説明

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol, commonly referred to as 4-bromophenyl ethynyl pyrrolidin-3-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in various fields such as drug discovery, biochemistry, and materials science. The compound has been extensively studied due to its interesting properties and potential applications.

科学的研究の応用

抗酸化作用

ピロリジン誘導体は、有意な抗酸化作用を示すことが示されています。 これらの化合物は、細胞代謝の有害な副産物であり、酸化ストレスを引き起こし、細胞に損傷を与える可能性のあるフリーラジカルを中和することができます .

抗炎症作用

これらの化合物は、関節炎や喘息などの炎症を特徴とする状態の治療に有益となる可能性のある抗炎症効果も示しています .

抗菌作用と抗真菌作用

ピロリジン誘導体は、抗菌作用と抗真菌作用があることが判明しており、新しい抗生物質や抗真菌剤の開発のための潜在的な候補となっています .

抗がん作用

一部のピロリジン誘導体は、抗がん研究で有望な結果を示しており、さまざまな種類の癌細胞を標的にする可能性のある用途があります .

神経薬理学的活性

これらの化合物は、神経変性疾患の治療や神経保護剤としての用途など、神経薬理学的用途も持つ可能性があります .

抗高血糖作用

ピロリジン誘導体は、血糖値の調節に役立つ抗高血糖作用により、糖尿病の管理に使用できる可能性があります .

臓器保護効果

研究によると、ピロリジン誘導体は臓器保護効果を持つ可能性があり、臓器損傷のリスクがある状態において重要となる可能性があります .

酵素阻害効果

それらは、さまざまな治療領域で生物学的経路を調節するために利用できる可能性のある、さまざまな酵素阻害効果も持っています .

作用機序

The mechanism of action of 4-bromophenyl ethynyl pyrrolidin-3-ol is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, allowing them to catalyze certain reactions. Additionally, it is believed that the compound can act as a ligand, binding to certain proteins and other molecules in the body. This binding can result in changes in the activity of the target molecule, which can have a variety of effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-bromophenyl ethynyl pyrrolidin-3-ol are not well understood. However, some studies have shown that the compound can inhibit the activity of certain enzymes, such as protein kinases, and can also bind to certain proteins and other molecules in the body. Additionally, the compound has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-bacterial properties.

実験室実験の利点と制限

4-bromophenyl ethynyl pyrrolidin-3-ol is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using this compound is its high reactivity, which allows it to be used in a wide range of reactions. Additionally, the compound is relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to using this compound in lab experiments. For example, the compound is highly reactive and can be difficult to work with, as it can react with other compounds in the reaction solution. Additionally, the compound is toxic and should be handled with care.

将来の方向性

The potential applications of 4-bromophenyl ethynyl pyrrolidin-3-ol are vast, and there are many potential future directions for research. One potential direction is the development of new compounds based on the structure of 4-bromophenyl ethynyl pyrrolidin-3-ol. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Additionally, the compound could be used in the development of new materials for use in organic electronics and optoelectronics. Finally, the compound could be used in the development of new imaging and sensing technologies.

特性

IUPAC Name |

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHXJTABXUUAEM-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)C#CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)

![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)

![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)

![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)

![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)

![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)

![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)